molecular formula C13H15Br B2614991 3-(3-Bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1

3-(3-Bromophenyl)spiro[3.3]heptane

Cat. No. B2614991
CAS RN: 2580210-61-1
M. Wt: 251.167
InChI Key: VXKGRNAVPYSQDH-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane is a chemical compound that can mimic the mono-, meta- and para-substituted phenyl rings in drugs . It’s often used in medicinal chemistry as a 3D-shaped scaffold .


Synthesis Analysis

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches . The synthesis of spiroheptanones has also been reported .


Molecular Structure Analysis

The spiro[3.3]heptane core, with the non-coplanar exit vectors, was shown to be a saturated benzene bioisostere . More details about its structure can be found on ChemSpider .


Chemical Reactions Analysis

The spiro[3.3]heptane core has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .


Physical And Chemical Properties Analysis

The molecular formula of spiro[3.3]heptane is C7H12, with an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .

Scientific Research Applications

Radical Chemistry and ESR Spectroscopy

Spiro[3.3]heptan-3-yl radicals, related to 3-(3-Bromophenyl)spiro[3.3]heptane, were generated and observed via e.s.r. spectroscopy, highlighting the compound's role in radical chemistry. The study of these radicals provides insights into hydrogen abstraction mechanisms and the structural similarities of spiro[3.3]heptan-3-yl radicals to cyclobutyl radicals, indicating significant implications for understanding radical stability and reactivity (Roberts, Walton, & Maillard, 1986).

Molecular Electronics and Conjugated Systems

Research on orthogonally fused conducting oligomers for molecular electronic devices utilizes spiro-fused cores, including derivatives similar to 3-(3-Bromophenyl)spiro[3.3]heptane. This work contributes to the development of molecular switching devices, highlighting the potential of spiro-fused structures in advanced electronic applications (Tour, Wu, & Schumm, 1991).

Electrochemistry and Redox Properties

The electrochemical investigation of spiro compounds, such as spiro[2.4]heptanes, reveals intricate redox properties. These studies underscore the potential of spiro compounds in electrochemical applications, providing a foundational understanding of their redox behavior and stability under various conditions (Mattiello & Rampazzo, 2001).

Drug Discovery and Biological Activities

Spiro[pyrrolidine-3, 3´-oxindole], sharing structural motifs with 3-(3-Bromophenyl)spiro[3.3]heptane, demonstrates significant anti-breast cancer properties. This application showcases the role of spiro compounds in medicinal chemistry, particularly in the design of potent inhibitors for cancer cell proliferation (Hati et al., 2016).

Organic Synthesis and Chemical Reactivity

Studies focusing on the chemical reactivity and synthetic applications of spiro compounds, such as spiro[2.4]hepta-4,6-dienes, elucidate their versatility in organic synthesis. These insights are crucial for developing new synthetic methodologies and understanding the unique reactivity patterns of spiro compounds (Menchikov & Nefedov, 1994).

properties

IUPAC Name

3-(3-bromophenyl)spiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKGRNAVPYSQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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